

synthesis of fluazinam using 2-amino-3-chloro-5-trifluoromethylpyridine

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Compound of Interest

Compound Name: 6-Chloro-5-(trifluoromethyl)pyridin-2-amine

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An In-depth Technical Guide to the Synthesis of Fluazinam Utilizing 2-Amino-3-chloro-5-trifluoromethylpyridine

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Introduction: Fluazinam - A Potent Fungicide

Fluazinam is a broad-spectrum, protective contact fungicide belonging to the diarylamine and arylaminopyridine chemical classes.^{[1][2]} First developed by Ishihara Sangyo Kaisha, it has become a crucial agrochemical for managing a variety of fungal pathogens in crops like potatoes, peanuts, and grapevines.^{[2][3]} Its primary mode of action is the potent uncoupling of oxidative phosphorylation in fungal mitochondria, which disrupts energy production at multiple sites.^{[1][2][4][5]} This multi-site activity is a key advantage, as it reduces the likelihood of fungi developing resistance.^{[6][7]}

Fluazinam is particularly effective against spore germination and the development of infection structures, making it an excellent protectant fungicide.^{[1][2]} It is widely used to control significant diseases such as late blight (*Phytophthora infestans*) in potatoes, gray mold (*Botrytis cinerea*), and white mold (*Sclerotinia sclerotiorum*).^{[1][6][8]} In addition to its fungicidal properties, fluazinam also exhibits acaricidal activity against mites.^{[4][9]}

This application note provides a detailed protocol for the synthesis of fluazinam, focusing on the nucleophilic aromatic substitution reaction between 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Synthesis of Fluazinam: A Mechanistic Overview

The core of fluazinam synthesis lies in the formation of a diarylamine linkage. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions fundamental to the synthesis of many agrochemicals and pharmaceuticals.[\[10\]](#)[\[11\]](#) In this specific synthesis, the amino group of 2-amino-3-chloro-5-trifluoromethylpyridine acts as the nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

The reaction is facilitated by the presence of strong electron-withdrawing groups (two nitro groups and a trifluoromethyl group) on the benzene ring, which activate the ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex. A base is required to deprotonate the aminopyridine, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) formed during the reaction. The choice of solvent is also critical to ensure proper solubility of the reactants and to facilitate the reaction, with various polar aprotic solvents being suitable. This type of C-N bond formation is often referred to as an Ullmann condensation or Goldberg reaction, which traditionally uses copper catalysts, though modern variations can proceed without.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Physicochemical Properties of Fluazinam

A summary of the key physicochemical properties of fluazinam is presented in the table below. These properties are crucial for understanding its behavior in formulations and its environmental fate.

Property	Value	Reference
IUPAC Name	3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine	[3]
CAS Number	79622-59-6	[3]
Molecular Formula	C ₁₃ H ₄ Cl ₂ F ₆ N ₄ O ₄	[1][3]
Molecular Weight	465.09 g/mol	[3]
Appearance	Light yellow crystalline solid	[3][9]
Melting Point	115-117 °C	[9]
Water Solubility	Very low (e.g., 1.7 mg/L at pH 6.8, 25°C)	[9]
Solubility in Organic Solvents	Soluble in acetone, dichloromethane, ethanol	[9]
Vapor Pressure	1.5 mPa (25 °C)	[9]
Stability	Stable to heat, acid, and alkali	[1]

Experimental Protocol: Synthesis of Fluazinam

This protocol details the synthesis of fluazinam from 2-amino-3-chloro-5-trifluoromethylpyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Reagents and Materials:

- 2-Amino-3-chloro-5-trifluoromethylpyridine (C₆H₄ClF₃N₂)[17][18]
- 2,4-Dichloro-3,5-dinitrobenzotrifluoride (C₇HCl₂F₃N₂O₄)
- Inorganic base (e.g., potassium hydroxide, sodium carbonate)[19]
- Solvent (e.g., 2-methyltetrahydrofuran, toluene, methyl isobutyl ketone)[19][20]

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Deionized water
- Brine (saturated NaCl solution)
- Drying agent (e.g., anhydrous sodium sulfate)
- Solvents for purification (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-3-chloro-5-trifluoromethylpyridine.
- Solvent Addition: Add the chosen solvent (e.g., 2-methyltetrahydrofuran) to the flask. The mass ratio of the aminopyridine to the solvent can range from 1:0.5 to 1:20.^[19] A ratio of approximately 1:1.5 to 1:2.5 is often preferred.^[19] Stir the mixture until the starting material is fully dissolved.
- Base Addition: Add the inorganic base (e.g., potassium hydroxide) to the reaction mixture. The molar ratio of the aminopyridine to the base is typically in the range of 1:1 to 1:8.^[19]
- Addition of the Second Reactant: Slowly add 2,4-dichloro-3,5-dinitrobenzotrifluoride to the reaction mixture. The molar ratio of 2-amino-3-chloro-5-trifluoromethylpyridine to 2,4-dichloro-3,5-dinitrobenzotrifluoride is generally between 0.95:1 and 1.20:1.^[19]

- Reaction: Heat the reaction mixture to a temperature between 40°C and 80°C and stir for 2-6 hours. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Workup: Once the reaction is complete, cool the mixture to room temperature.
- Quenching and Extraction: Add water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate.
- Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude fluazinam product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure fluazinam.

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Fluazinam is an irritant and a skin sensitizer.^[8] Avoid direct contact with skin and eyes.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization and Analysis

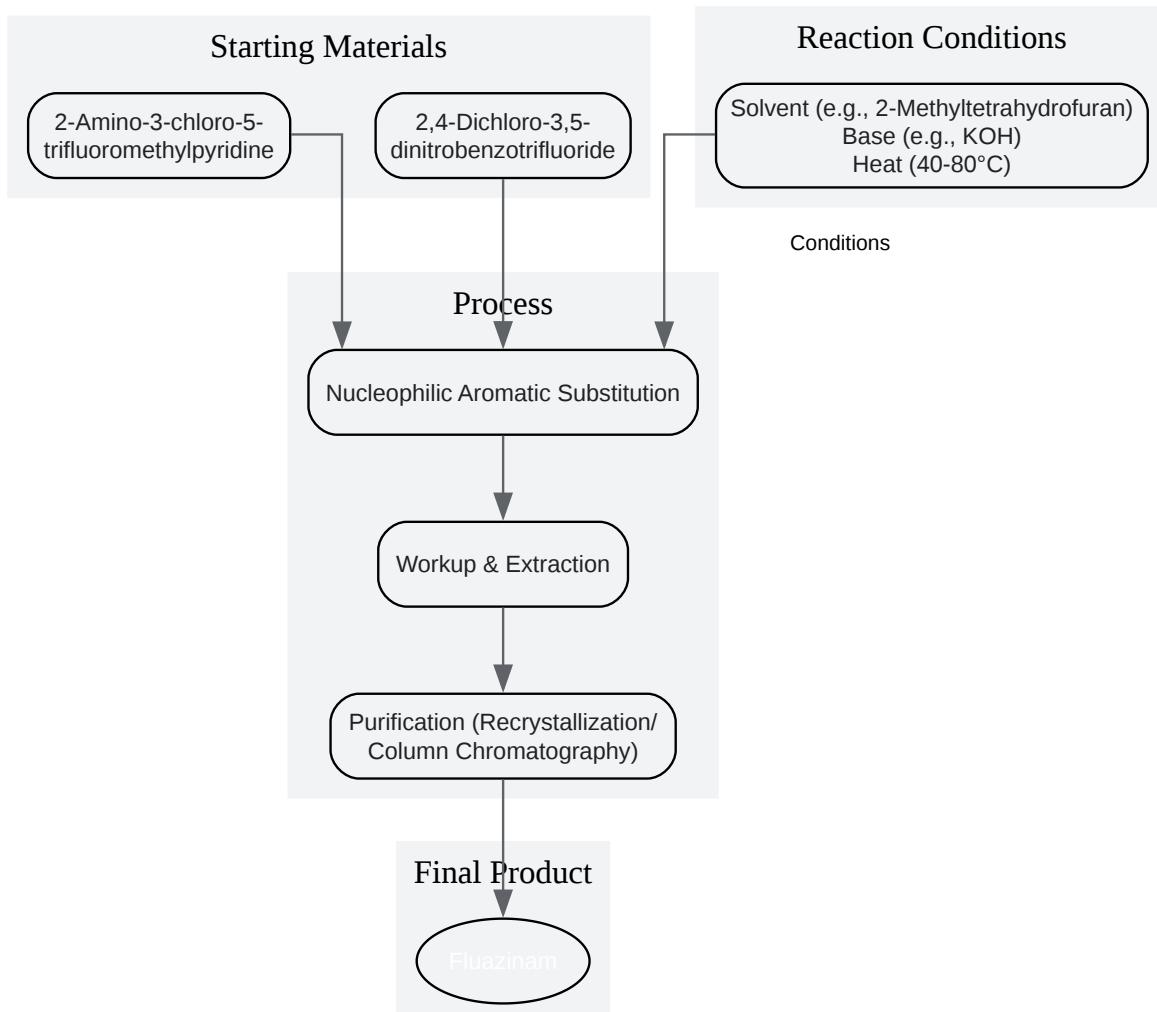
The identity and purity of the synthesized fluazinam should be confirmed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): This is a common method for determining the purity of fluazinam. A reverse-phase HPLC with UV detection at 240 nm is typically used.^{[21][22]}

- Gas Chromatography (GC): GC can also be used for purity assessment.
- Mass Spectrometry (MS): Coupled with LC (LC-MS/MS), this technique can confirm the molecular weight of the synthesized compound and is used for residue analysis.[23][24]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the chemical structure of fluazinam.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of fluazinam.

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Caption: Workflow for the synthesis of fluazinam.

Conclusion

This application note provides a comprehensive guide for the synthesis of the fungicide fluazinam from 2-amino-3-chloro-5-trifluoromethylpyridine. The described protocol, based on a nucleophilic aromatic substitution reaction, is a robust and efficient method for obtaining this important agrochemical. By carefully controlling the reaction conditions and employing standard purification techniques, high-purity fluazinam can be synthesized for research and

development purposes. The analytical methods outlined are essential for verifying the quality of the final product.

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References

- 1. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluazinam - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. fao.org [fao.org]
- 6. Fluazinam: mechanism of action, applications and safety _Chemicalbook [chemicalbook.com]
- 7. Fluazinam: A Highly Effective Fungicide with Advantages and Toxicological Risks _Chemicalbook [chemicalbook.com]
- 8. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 9. Fluazinam | 79622-59-6 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. synarchive.com [synarchive.com]
- 15. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. nbinno.com [nbino.com]

- 18. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 19. CN106316937A - Preparation method of fluazinam - Google Patents
[patents.google.com]
- 20. CN103626695A - New method for preparing fluazinam by using mixed solvent as medium - Google Patents [patents.google.com]
- 21. FAO Knowledge Repository [openknowledge.fao.org]
- 22. openknowledge.fao.org [openknowledge.fao.org]
- 23. benchchem.com [benchchem.com]
- 24. epa.gov [epa.gov]
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